エクジソン-2-アセテート,ベータ-(SH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

β-Ecdysone is synthesized from α-Ecdysone, where organisms such as crustaceans and insects convert α-Ecdysone to β-Ecdysone through a series of enzymatic reactions. Studies have demonstrated the conversion process and highlighted the presence of multiple ecdysones within one organism, suggesting a complex ecdysone synthesis and degradation scheme (King & Siddall, 1969). Synthetic pathways have also been explored, with approaches ranging from the utilization of stigmasterol to create a series of intermediates, eventually leading to the synthesis of β-Ecdysone (Mori, Shibata, Tsuneda, & Sawai, 1971).

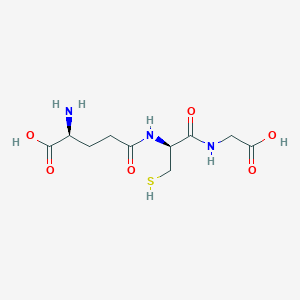

Molecular Structure Analysis

β-Ecdysone possesses a complex molecular structure characterized by multiple hydroxyl groups and a distinctive steroid nucleus. Its structure is critical for its biological activity, influencing how it interacts with receptor proteins in target cells. The synthesis and analysis of analogs and derivatives of α-Ecdysone have helped elucidate the relationship between structure and function in these molecules (Thompson, Robbins, Kaplanis, Cohen, & Lancaster, 1970).

Chemical Reactions and Properties

β-Ecdysone undergoes various chemical reactions, including acetylation and selective acetylation, to produce a number of mono-, di-, and triacetate derivatives. These reactions are significant for understanding the metabolism and biological activity of β-Ecdysone and its derivatives in organisms (Suksamrarn & Pattanaprateep, 1995).

科学的研究の応用

昆虫の発生における役割

エクジソン-2-アセテート,ベータ-(SH)を含むエクジステロイドは、昆虫、甲殻類、菌類、および線虫における脱皮と変態ホルモンとして機能する多価アルコール化ステロールです {svg_1}. これらは、昆虫と甲殻類の発生と生命活動における普遍的なホルモンとみなされています {svg_2}.

薬理活性

エクジステロイドは、ヒトに対して幅広い薬理活性を示し、毒性、アンドロゲン性、またはエストロゲン性効果を及ぼさない {svg_3}. これにより、潜在的な治療用途のための有望な研究分野となっています。

化学変換

エクジステロイドは、エステル化、酸化、還元、アルキル化、およびアミノ化など、さまざまな化学変換を受けることができます {svg_4}. これらの変換は、潜在的に異なる生物活性を持つ半合成アナログをもたらす可能性があります {svg_5}.

昆虫における卵殻形成

エクジステロイドは、昆虫における卵殻形成(卵殻形成)において重要な役割を果たします {svg_6}. このプロセス中に、卵殻(卵殻)は卵巣内の濾胞上皮細胞を囲むことによって形成されます {svg_7}. 20-ヒドロキシエクジソン(20E)受容体ヘテロダイマー、エクジソン受容体(EcR)およびウルトラスピラクル(USP)、および2つのキチン生合成酵素UDP-N-アセチルグルコサミンピロホスホリラーゼ(UAP)とキチンシンターゼ(ChS1)は、若い雌の卵巣で高度に発現しています {svg_8}.

作用機序

Target of Action

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), primarily target the EcR/USP nuclear receptor of insects . This receptor plays a crucial role in the development and vital activity of insects and crustaceans .

Mode of Action

Ecdysteroids function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They interact with their targets, leading to changes such as the induction of molting and metamorphosis . Ecdysteroids are also known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia .

Biochemical Pathways

Ecdysteroids affect several biochemical pathways. They are known to induce proliferation and differentiation of imaginal cells and programmed cell death by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice, genes known to be involved in 20-OH-ecdysone action .

Pharmacokinetics

Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . More research is needed to fully understand the ADME properties of this specific compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ECDYSONE-2-ACETATE, BETA-(SH) action are diverse. Ecdysteroids are known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of 20E (5 mg/kg) increases the content of glycogen in the heart and liver of laboratory rats . Moreover, ecdysteroids have been used in medicine to treat cardiovascular, central nervous system, and reproductive system disorders and overall homeostasis disorders .

生化学分析

Biochemical Properties

ECDYSONE-2-ACETATE, BETA-(SH): plays a significant role in biochemical reactions, particularly in the regulation of molting and metamorphosis in arthropods. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ecdysone receptor, a nuclear receptor that regulates gene expression in response to ecdysteroids. This interaction leads to the activation of specific genes involved in molting and metamorphosis . Additionally, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to interact with enzymes involved in lipid metabolism, such as Niemann-Pick type C1, which is responsible for cholesterol metabolism .

Cellular Effects

ECDYSONE-2-ACETATE, BETA-(SH): influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In insects, it induces the expression of genes required for molting and metamorphosis, leading to changes in cell function and structure . In vertebrates, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to have anabolic effects, promoting muscle growth and improving athletic performance . It also exhibits antioxidant properties, protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of ECDYSONE-2-ACETATE, BETA-(SH) involves binding to the ecdysone receptor, which then forms a complex with another protein called ultraspiracle. This complex binds to specific DNA sequences, leading to the activation or repression of target genes . Additionally, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to interact with other signaling pathways, such as the insulin and juvenile hormone pathways, indicating a crosstalk between different hormonal signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ECDYSONE-2-ACETATE, BETA-(SH) have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that ECDYSONE-2-ACETATE, BETA-(SH) can have sustained effects on cellular function, including prolonged activation of gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of ECDYSONE-2-ACETATE, BETA-(SH) vary with different dosages in animal models. At low doses, it has been shown to promote muscle growth and improve physical performance without significant adverse effects . At high doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum dose is required to elicit a biological response .

Metabolic Pathways

ECDYSONE-2-ACETATE, BETA-(SH): is involved in several metabolic pathways, including lipid and carbohydrate metabolism. It regulates the sugar level in the blood and increases glycogen content in the heart and liver . The compound also interacts with enzymes such as Niemann-Pick type C1, which is involved in cholesterol metabolism .

Transport and Distribution

Within cells and tissues, ECDYSONE-2-ACETATE, BETA-(SH) is transported and distributed through specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the fat body in insects, which is analogous to the liver in vertebrates . The compound’s localization and accumulation can influence its activity and function .

Subcellular Localization

ECDYSONE-2-ACETATE, BETA-(SH): is localized in specific subcellular compartments, including the nucleus, where it exerts its effects on gene expression . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function .

特性

| { "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] } | |

CAS番号 |

19536-25-5 |

分子式 |

C19H34O |

分子量 |

522.679 |

同義語 |

ECDYSONE-2-ACETATE, BETA-(SH) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)